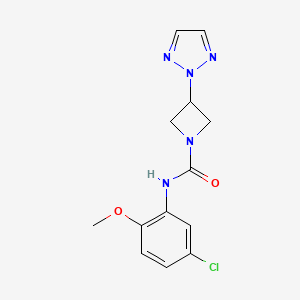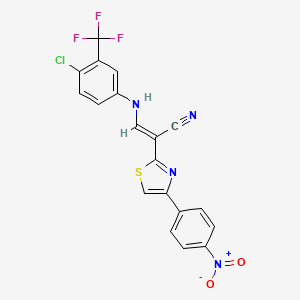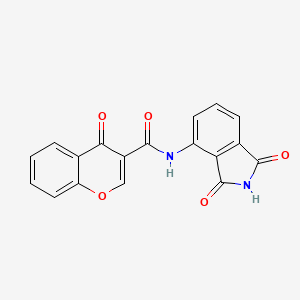![molecular formula C23H16ClFN4OS2 B2526255 3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-22-6](/img/structure/B2526255.png)
3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a complex molecule that appears to be related to a class of compounds known for their antitumor properties and potential pharmaceutical applications. The structure of the compound suggests it contains a benzothiazole moiety, which is a common feature in molecules with biological activity, particularly in cancer research . Additionally, the presence of a 1,2,4-triazole ring is indicative of a potential for diverse biological activities, as triazole derivatives have been studied for their antioxidant properties . The synthesis and characterization of similar compounds have been explored to understand their chemical behavior and potential therapeutic uses .
Synthesis Analysis
The synthesis of related benzothiazole compounds has been achieved through various routes, including the Jacobsen cyclization of precursor thiobenzanilides . Modifications to this process have allowed for the creation of pure samples of target compounds, which is crucial for biological testing and pharmaceutical development. The synthesis of triazole derivatives, as seen in the compound of interest, often involves starting materials such as 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol, which can be further modified to introduce various functional groups and heterocyclic rings .
Molecular Structure Analysis
The molecular structure of benzothiazole and triazole derivatives is often characterized by restricted rotation around certain bonds, which can significantly influence the molecule's biological activity . For instance, the restricted rotation around the methylene bridge in similar compounds has been evidenced by NMR, X-ray, and DFT studies, which is important for understanding the low energy rotational conformers that may be relevant for the compound's interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of various substituents and functional groups. For example, the introduction of a fluorine atom can significantly alter the cytotoxicity of benzothiazole derivatives, as seen in the synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles . The reactivity of triazole derivatives can also be modified through reactions with different reagents, leading to the formation of thiosemicarbazides, thiazolidinones, thiazolines, and thiazolo[3,2-b][1,2,4]triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole and triazole derivatives are closely related to their molecular structure. The introduction of halogen atoms, such as chlorine and fluorine, can affect the lipophilicity, electronic distribution, and potential for forming hydrogen bonds, which are all critical factors for the interaction of these compounds with biological systems . The solubility, melting points, and stability of these compounds can also vary depending on the substituents present in the molecule, which is essential for their application in drug development .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Benzothiazole derivatives have been synthesized and assessed for their in vitro cytotoxicity against several cancer cell lines, demonstrating potent broad-spectrum anticancer activity. These compounds have been investigated for their ability to induce cytochrome P450 CYP1A1, a crucial event in determining the antitumor specificity of benzothiazoles, with specific derivatives identified as promising for pharmaceutical development due to their potency and lack of exportable metabolites in sensitive cell lines (Hutchinson et al., 2001).
Anticonvulsant Applications
Research into benzothiazole derivatives also extends to evaluating their potential as anticonvulsant agents. Studies have focused on the synthesis of new benztriazoles with mercapto-triazole and other heterocycle substituents, assessing their anticonvulsant activity and neurotoxicity. Among these, specific compounds have shown significant efficacy in standard tests for anticonvulsant activity, highlighting their potential as new therapeutic options for epilepsy (Liu et al., 2016).
Antimicrobial Applications
Additionally, benzothiazole derivatives have been synthesized and tested for their antimicrobial efficacy against a range of pathogens. This research has led to the identification of compounds with promising activity against bacteria and fungi, including phytopathogenic fungi, suggesting their utility as antifungal agrochemicals or therapeutic agents for infectious diseases (Ballari et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN4OS2/c24-17-9-6-10-18(25)16(17)14-31-22-27-26-21(29(22)15-7-2-1-3-8-15)13-28-19-11-4-5-12-20(19)32-23(28)30/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZRCSSXQWTZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2526176.png)
![1-[({4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]piperidine](/img/structure/B2526178.png)
![(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2526180.png)







![(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B2526194.png)
